![molecular formula C27H34O7 B579659 methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate CAS No. 16614-78-1](/img/structure/B579659.png)
methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate is a naturally occurring compound found in certain plant species. It belongs to the class of limonoids, which are known for their diverse biological activities. The compound has garnered interest due to its potential therapeutic properties and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes reactions such as cyclization, oxidation, and esterification. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, followed by purification processes such as chromatography. Alternatively, large-scale chemical synthesis methods are employed, utilizing optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Scientific Research Applications
methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study limonoid chemistry and to develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of natural product-based pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, influencing signal transduction pathways, and altering gene expression. These interactions can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[113102,1105,10]heptadec-11-en-16-yl]acetate can be compared with other limonoids, such as limonin and nomilin While these compounds share a similar core structure, methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[113102,1105,10]heptadec-11-en-16-yl]acetate is unique due to its specific functional groups and stereochemistry, which contribute to its distinct biological activities The comparison highlights the uniqueness of methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[113102,11
Conclusion
methyl 2-[(1S,2S,5R,6R,10S,13R,14R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate is a compound of significant interest due to its diverse chemical reactions, potential therapeutic applications, and unique mechanism of action. Ongoing research continues to uncover new aspects of this fascinating molecule, paving the way for its use in various scientific and industrial fields.
Properties
CAS No. |
16614-78-1 |
|---|---|
Molecular Formula |
C27H34O7 |
Molecular Weight |
470.562 |
InChI |
InChI=1S/C27H34O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9-10,13,16-19,22,24,30H,6,8,11-12H2,1-5H3/t16-,17+,18+,19+,22-,24+,26-,27+/m1/s1 |
InChI Key |
UBTUMRAEQXKCDO-YQZNTPBASA-N |
SMILES |
CC1(C(C2(C3CCC4(C(C3=CC(C1O)C2=O)CC(=O)OC4C5=COC=C5)C)C)CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ACETAMIDE,N-[2-(METHYLAMINO)-6-BENZOTHIAZOLYL]-](/img/structure/B579576.png)
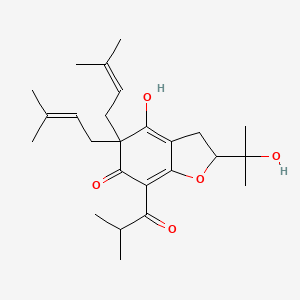
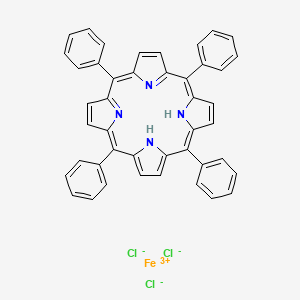
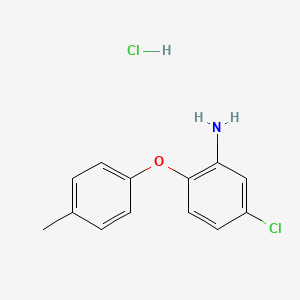
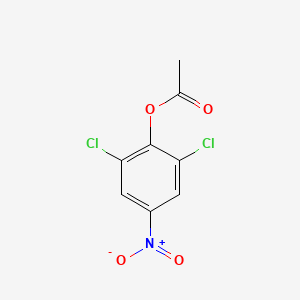
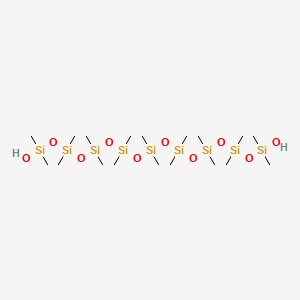
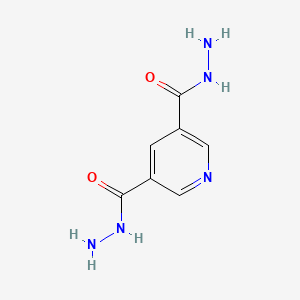

![(5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B579592.png)
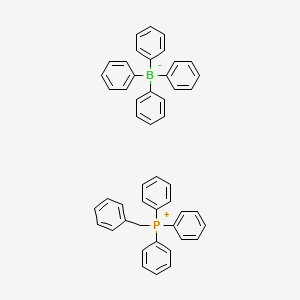
![methyl (1R,2R,5R,8R,9S,10R,11S,12S,14S)-12,14-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate](/img/structure/B579594.png)
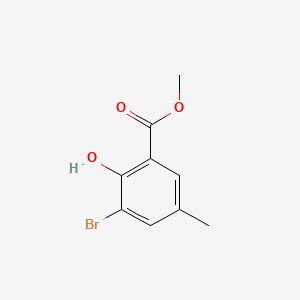
![(1S)-1-[(2S,3S,4R)-5-methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]-2-trityloxyethanol](/img/structure/B579598.png)
![1,7-Dimethyl-1H-thiazolo[4,5-g]indazole](/img/structure/B579599.png)
